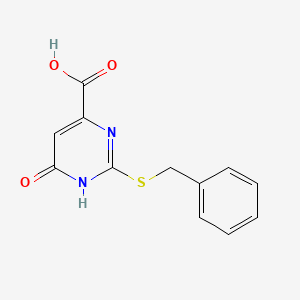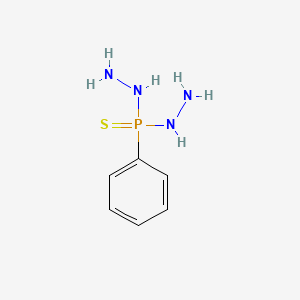
Phosphonothioic dihydrazide, P-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic dihydrazide, P-phenyl-, also known as (hydrazinyl-phenyl-phosphinothioyl)hydrazine, is a chemical compound with the molecular formula C6H11N4PS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of a phosphonothioic group attached to a phenyl ring, making it a unique member of the dihydrazide family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic dihydrazide, P-phenyl-, typically involves the reaction of phenylphosphonothioic dichloride with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5P(S)Cl2+2NH2NH2→C6H5P(S)(NHNH2)2+2HCl
The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of phosphonothioic dihydrazide, P-phenyl-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonothioic dihydrazide, P-phenyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonothioic amines.
Substitution: The hydrazide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products
The major products formed from these reactions include phosphonothioic acid derivatives, phosphonothioic amines, and various substituted hydrazides .
Applications De Recherche Scientifique
Phosphonothioic dihydrazide, P-phenyl-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of phosphonothioic dihydrazide, P-phenyl-, involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its hydrazide groups can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways .
Comparaison Avec Des Composés Similaires
Phosphonothioic dihydrazide, P-phenyl-, can be compared with other dihydrazide compounds such as:
Phosphonothioic dihydrazide, P-methyl-: Similar structure but with a methyl group instead of a phenyl group.
Phosphonothioic dihydrazide, P-ethyl-: Contains an ethyl group in place of the phenyl group.
Phosphonothioic dihydrazide, P-cyclohexyl-: Features a cyclohexyl group instead of a phenyl group.
The uniqueness of phosphonothioic dihydrazide, P-phenyl-, lies in its phenyl group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
5395-21-1 |
|---|---|
Formule moléculaire |
C6H11N4PS |
Poids moléculaire |
202.22 g/mol |
Nom IUPAC |
[hydrazinyl(phenyl)phosphinothioyl]hydrazine |
InChI |
InChI=1S/C6H11N4PS/c7-9-11(12,10-8)6-4-2-1-3-5-6/h1-5H,7-8H2,(H2,9,10,12) |
Clé InChI |
HDCICIWMRHHDMV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(NN)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



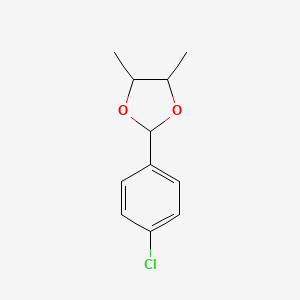
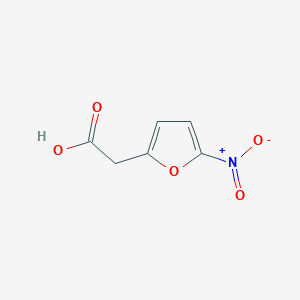
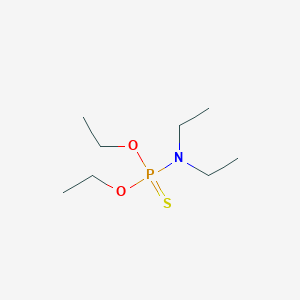
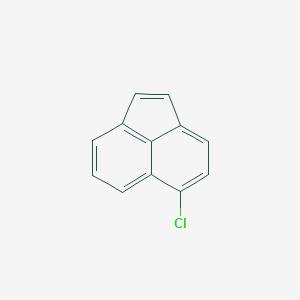
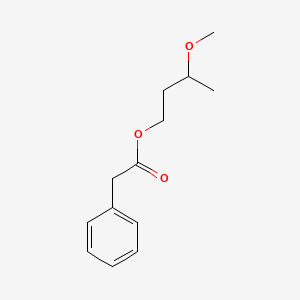
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
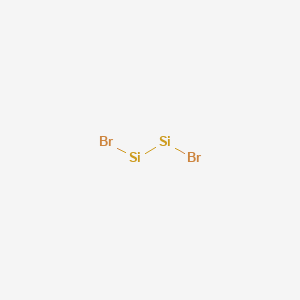
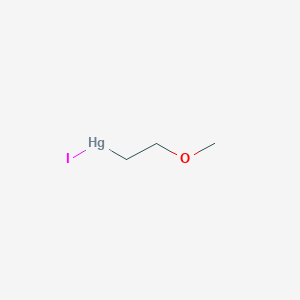
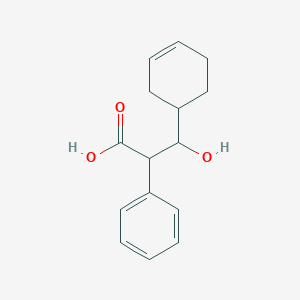
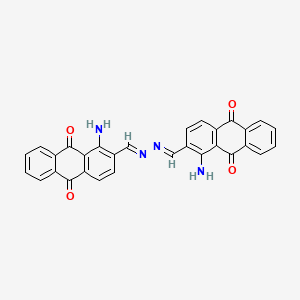
![2-Bromo-1-[4-(2-bromopentanoyl)piperazin-1-yl]pentan-1-one](/img/structure/B14728565.png)
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
